molecular formula C12H11F4N3OS B10958575 4-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958575
M. Wt: 321.30 g/mol
InChI Key: OCAZUUQMQZPLDP-UHFFFAOYSA-N
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Description

4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tetrafluoroethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with ethyl isothiocyanate under controlled conditions to form the desired triazole compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve safety and efficiency. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the overall yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The tetrafluoroethoxy group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring and a tetrafluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C12H11F4N3OS

Molecular Weight

321.30 g/mol

IUPAC Name

4-ethyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11F4N3OS/c1-2-19-9(17-18-11(19)21)7-4-3-5-8(6-7)20-12(15,16)10(13)14/h3-6,10H,2H2,1H3,(H,18,21)

InChI Key

OCAZUUQMQZPLDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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